Propan-2-yl 3-hydroxy-4-iodobutanoate

Description

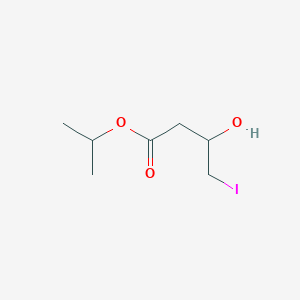

Propan-2-yl 3-hydroxy-4-iodobutanoate is an aliphatic ester characterized by an isopropyl ester group (propan-2-yl), a hydroxyl (-OH) substituent at the third carbon, and an iodine atom at the fourth carbon of the butanoate backbone. The iodine atom introduces significant steric and electronic effects, influencing reactivity and physicochemical properties. The hydroxyl group enables hydrogen bonding, impacting solubility and intermolecular interactions. Applications may include its use as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the iodine’s role as a leaving group .

Properties

CAS No. |

828276-65-9 |

|---|---|

Molecular Formula |

C7H13IO3 |

Molecular Weight |

272.08 g/mol |

IUPAC Name |

propan-2-yl 3-hydroxy-4-iodobutanoate |

InChI |

InChI=1S/C7H13IO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

ZIKBGGDZBKRRSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(CI)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-4-iodobutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-iodobutanoate derivatives.

Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon, 3-hydroxybutanoate.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: 3-oxo-4-iodobutanoate derivatives.

Reduction: 3-hydroxybutanoate.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-hydroxy-4-iodobutanoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

Biology: The compound is used in the study of biochemical pathways involving iodine-containing molecules.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Propan-2-yl 3-hydroxy-4-iodobutanoate with structurally related esters, focusing on substituent effects, reactivity, and computational insights derived from the provided evidence.

Structural Analogues and Substituent Effects

Key analogues include:

Propan-2-yl 3-hydroxybutanoate: Lacks the iodine atom, reducing molecular weight (MW: ~146 g/mol vs. ~272 g/mol for the iodinated compound) and polarizability. The absence of iodine diminishes its utility in substitution reactions.

Propan-2-yl 4-chlorobutanoate: Chlorine’s smaller atomic radius (vs. iodine) reduces steric hindrance but lowers leaving-group ability.

Propyl 3-hydroxy-4-iodobutanoate: A linear propyl ester (vs. branched isopropyl) likely decreases thermal stability due to reduced steric shielding of the ester carbonyl.

Physicochemical Properties (Theoretical Trends)

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity (SN2) |

|---|---|---|---|---|

| This compound | ~272 | ~220 (est.) | Low (polar aprotic) | High (I⁻ leaving) |

| Propan-2-yl 4-chlorobutanoate | ~152 | ~190 | Moderate | Moderate |

| Propan-2-yl 3-hydroxybutanoate | ~146 | ~200 | High (due to -OH) | Low |

Notes:

- Boiling Points : Iodine’s polarizability increases van der Waals interactions, raising boiling points compared to chloro analogues.

- Solubility: The hydroxyl group enhances water solubility in non-iodinated variants, but iodine’s hydrophobicity dominates in the iodinated compound.

Reactivity and Electronic Effects

- Nucleophilic Substitution: The iodine atom in this compound facilitates SN2 reactions, as iodide (I⁻) is a superior leaving group compared to chloride or bromide. Density functional theory (DFT) calculations (e.g., using methods from ) would predict lower activation barriers for substitutions at the C4 position.

- Hydrogen Bonding: The hydroxyl group at C3 may stabilize transition states via intramolecular hydrogen bonding, a feature less pronounced in non-hydroxylated analogues.

Spectroscopic and Computational Insights

- NMR Spectroscopy: The iodine atom induces deshielding of adjacent protons (C3 and C4), causing downfield shifts in ¹H NMR. For example, the C4 proton resonance may appear at ~4.5 ppm (cf. ~2.1 ppm in non-iodinated esters).

- Infrared Spectroscopy : C-I stretching vibrations (~500 cm⁻¹) distinguish this compound from chloro/bromo analogues (C-Cl: ~600 cm⁻¹; C-Br: ~550 cm⁻¹).

- Electron Density Analysis : Multiwfn topology analysis would reveal higher electron density near the iodine atom, corroborating its electrophilic character in reactions.

Crystallographic Considerations

If crystallographic data were available (e.g., via SHELX ), the iodine’s heavy atom effect would enhance X-ray diffraction contrast, aiding structure determination. Comparatively, non-halogenated esters require longer data collection times due to weaker scattering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.